molecular formula C12H13N B1309228 2-(Naphthalen-2-yl)ethanamine CAS No. 2017-68-7

2-(Naphthalen-2-yl)ethanamine

Cat. No.: B1309228
CAS No.: 2017-68-7
M. Wt: 171.24 g/mol
InChI Key: ZOBYXAWBGJRPRG-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)ethanamine is a valuable aromatic amine building block in organic synthesis and pharmaceutical research. This compound features a naphthalene ring system coupled with a flexible ethylamine linker, making it a versatile precursor for constructing more complex molecules. A significant application of this compound and its derivatives is in the development of advanced Marfey-type reagents, which are chiral derivatizing agents (CDAs) used for the enantiomeric analysis of amino acids . Research demonstrates that incorporating the naphthalen-2-yl-ethylamine structure into reagents can enhance the high-performance liquid chromatography (HPLC) separation of challenging amino acid derivatives, attributed to increased hydrophobicity and potential π-interactions . Furthermore, structurally similar amines are widely employed in synthesizing Schiff base ligands for coordination chemistry . These ligands form complexes with various metal ions, which are then investigated for their potential antioxidant activities and other biochemical properties . The product is offered in high purity and is strictly for research and further manufacturing applications, not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBYXAWBGJRPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396370
Record name 2-(naphthalen-2-yl)ethanamine
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2017-68-7
Record name 2-Naphthaleneethanamine
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Record name 2-(naphthalen-2-yl)ethanamine
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Record name 2-(naphthalen-2-yl)ethan-1-amine
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Synthetic Methodologies and Chemical Transformations of 2 Naphthalen 2 Yl Ethanamine

Established Synthetic Routes to the 2-(Naphthalen-2-yl)ethanamine Core

Traditional methods for synthesizing the this compound scaffold rely on well-understood, multi-step sequences involving common naphthalene-based starting materials. These routes are valued for their reliability and scalability.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.orglibretexts.org This one-pot reaction typically involves an aldehyde or ketone, an amine source (like ammonia), and a reducing agent. gctlc.org For the synthesis of this compound, the most direct carbonyl precursor would be 2-(naphthalen-2-yl)acetaldehyde.

The process involves two main steps: the nucleophilic addition of an amine to the carbonyl group to form an imine, followed by the reduction of the imine to a stable amine. libretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) being particularly common due to their selectivity; they readily reduce protonated imines but are much slower to react with ketones or aldehydes. commonorganicchemistry.com

A closely related and highly effective strategy is the direct reduction of 2-naphthylacetonitrile. The nitrile group serves as a precursor to the primary amine, and its reduction is a fundamental transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this conversion, providing a direct and high-yielding route to the target primary amine.

Table 1: Common Reducing Agents in Reductive Amination
Reducing AgentTypical SolventsCharacteristics
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH)Water-stable; selective for imines over carbonyls. Lewis acids can be added for less reactive substrates. commonorganicchemistry.com
Sodium Triacetoxyborohydride (STAB)Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)Water-sensitive; common and effective for a wide range of substrates. commonorganicchemistry.com
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Can reduce parent carbonyls; typically added after imine formation is complete. commonorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, Tetrahydrofuran (THF)Powerful reducing agent used for the reduction of nitriles and amides to amines.

Strecker Synthesis Adaptations

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a classic method for producing α-amino acids from an aldehyde, ammonia (B1221849), and cyanide. wikipedia.orgchemeurope.com The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the amino acid. masterorganicchemistry.com

A direct application of the Strecker synthesis starting from 2-naphthaldehyde would yield 2-amino-2-(naphthalen-2-yl)acetic acid after hydrolysis. To arrive at this compound from this intermediate, further chemical modifications, such as decarboxylation and reduction, would be necessary, making it an indirect pathway.

Alternatively, the α-aminonitrile intermediate formed in the first stage of the Strecker reaction can be subjected to different transformations. For instance, the reduction of the nitrile group using metal hydrides typically affords 1,2-diamines, which are not the target compound. nrochemistry.com Therefore, while the principles of the Strecker reaction are fundamental in amino acid synthesis, its adaptation for the direct production of this compound requires significant and often inefficient modifications.

Multi-Step Conversions from Naphthalene (B1677914) Precursors

Several reliable multi-step synthetic sequences have been established starting from common naphthalene precursors. A frequently used intermediate is 2-naphthylacetonitrile, which serves as a direct precursor to the target amine via reduction. chemicalbook.com

Synthesis of 2-Naphthylacetonitrile:

From 2-(Bromomethyl)naphthalene: A straightforward method involves the reaction of 2-(bromomethyl)naphthalene with potassium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). chemicalbook.comjustia.com

From 2'-Acetonaphthone: The Willgerodt-Kindler reaction provides a route from 2'-acetonaphthone. This reaction, typically involving sulfur and an amine (like morpholine), transforms the acetyl group into a thioamide, which is then hydrolyzed to 2-naphthylacetic acid. justia.comgoogle.com The carboxylic acid can be converted to the nitrile via its amide. google.com

Once 2-naphthylacetonitrile is obtained, it is readily reduced to this compound using standard reducing agents like LiAlH₄.

Another versatile starting material is 2-bromonaphthalene. orgsyn.orgossila.com This precursor can be functionalized using transition metal-catalyzed cross-coupling reactions to introduce the required two-carbon side chain, which is then converted to the amine functionality. An alternative pathway involves converting 2-bromonaphthalene to 2-naphthol, which can be further elaborated. orgsyn.org

A further strategy involves the use of an azide intermediate. For example, 2-(bromomethyl)naphthalene can be converted to 2-(azidomethyl)naphthalene by reaction with sodium azide. mpg.de The resulting azide is then reduced to the primary amine, often through catalytic hydrogenation or with reagents like LiAlH₄.

Novel Synthetic Approaches for this compound and its Analogues

Recent advances in synthetic chemistry have introduced more sophisticated and efficient methods for amine synthesis, including catalytic and continuous flow technologies. These approaches offer advantages in terms of selectivity, efficiency, and safety.

Catalytic Synthesis Methods (e.g., Organocatalysis, Transition Metal Catalysis)

Modern catalytic systems provide powerful tools for the synthesis of amines, including chiral variants.

Transition Metal Catalysis: Catalysts based on metals such as palladium, ruthenium, and iridium are highly effective for amination reactions. For instance, palladium-catalyzed C-N cross-coupling reactions can form the amine group directly on a functionalized naphthalene core. evitachem.com Iridium catalysts, when paired with specific chiral phosphine ligands like XuPhos, have been shown to facilitate the direct asymmetric reductive amination of ketones with secondary amines, yielding chiral tertiary amines with high enantioselectivity. rsc.org Ruthenium-based catalysts are also employed for the asymmetric reduction of ketone oximes to produce chiral primary amines, a method used for the synthesis of (R)-(+)-1-(1-naphthyl)ethylamine. google.comchemicalbook.com

Organocatalysis: Non-metal, organic molecules can also catalyze amination reactions with high stereoselectivity. Chiral phosphoric acids (CPAs), for example, have been utilized in the direct enantioselective C-H amination of 2-naphthylamine (B18577) derivatives with azodicarboxylates, creating a challenging N-C atropisomeric axis. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity for synthesizing chiral amines. Imine reductases (IREDs) and transaminases are increasingly used for asymmetric reductive amination on both laboratory and industrial scales. nih.gov These biocatalytic methods have been successfully applied to produce chiral naphthylethylamines, demonstrating high conversion rates and excellent enantiomeric purity. google.comresearchgate.net

Table 2: Examples of Catalytic Methods for Naphthylamine Synthesis
Catalyst TypeMetal/CatalystPrecursorProduct TypeReference
Transition MetalRuthenium(II) Complex1-(1-Naphthyl)ethanone oximeChiral Primary Amine google.com
Transition MetalIridium/XuPhosKetones + Secondary AminesChiral Tertiary Amine rsc.org
OrganocatalysisChiral Phosphoric Acid (CPA)2-Naphthylamine derivativeAtropisomeric N-C Amine nih.gov
BiocatalysisTransaminase (ATA-113)1-AcetylnaphthaleneChiral Primary Amine google.com

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, has emerged as a powerful technology for chemical synthesis. europa.eu It offers significant advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and potential for automation and scalability. nih.govmdpi.com

This technology is particularly well-suited for multi-step syntheses. For instance, the synthesis of 2-(azidomethyl)naphthalene, a key precursor to this compound, has been optimized under flow conditions. The use of a flow reactor successfully addressed the poor solubility of the starting material, 2-(bromomethyl)naphthalene, which caused precipitation and clogging in batch processes. mpg.de

Flow systems also enable the telescoping of reaction steps, where the output from one reactor is fed directly into the next without intermediate purification. mdpi.com This approach has been applied to discover new reaction pathways and synthesize complex molecules, including various active pharmaceutical ingredients (APIs), demonstrating the potential for developing highly efficient and automated syntheses of this compound and its derivatives. rsc.org

Environmentally Benign (Green Chemistry) Synthesis Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds to minimize environmental impact. For this compound and its derivatives, several environmentally benign protocols have been explored, focusing on the use of safer solvents, reduced energy consumption, and catalytic methods.

One notable green approach is the use of microwave-assisted organic synthesis (MAOS) . This technique can significantly reduce reaction times and improve yields for various organic transformations. For instance, the synthesis of naphthamide derivatives has been successfully achieved using microwave irradiation, offering a more energy-efficient alternative to conventional heating nih.gov. The condensation reactions to form Schiff bases from this compound can also be accelerated under microwave conditions, often in the absence of a solvent, which aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions researchgate.nethep.com.cnresearchgate.netijprs.com.

Another green strategy involves solvent-free or "grindstone" chemistry . This solid-state reaction methodology can lead to high yields and reduced waste. While not explicitly detailed for the direct synthesis of this compound, the successful application of grindstone chemistry for the synthesis of related 1-aminoalkyl-2-naphthols from 2-naphthol, aldehydes, and amines showcases the potential of this solventless approach for similar amine syntheses.

Furthermore, the use of biocatalysts, such as enzymes, in the synthesis and resolution of chiral amines like the enantiomers of 1-(2-naphthyl)ethylamine, represents a significant advancement in green chemistry. Enzymatic reactions are typically performed under mild conditions in aqueous media, offering high selectivity and reducing the need for hazardous reagents and solvents guidechem.comsioc-journal.cn.

Green Synthesis ApproachKey FeaturesApplicability to this compound Synthesis
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, improved yields.Applicable for condensation reactions and synthesis of derivatives nih.govresearchgate.nethep.com.cnresearchgate.netijprs.com.
Solvent-Free Synthesis Reduces or eliminates the use of hazardous solvents, simplifies work-up.Potentially applicable for condensation reactions to form imines.
Biocatalysis High selectivity, mild reaction conditions, aqueous media.Primarily used for the stereoselective synthesis of chiral analogues guidechem.comsioc-journal.cn.

Derivatization and Functionalization Reactions of this compound

The presence of a primary amine group and an aromatic naphthalene ring system makes this compound a versatile building block for a variety of derivatization and functionalization reactions.

The primary amine functionality of this compound is readily susceptible to N-alkylation and N-acylation reactions, allowing for the introduction of a wide range of substituents.

N-Alkylation involves the reaction of the amine with alkyl halides or other alkylating agents. For example, the N-benzylation of the related (R)-1-(1-naphthyl)ethylamine has been reported, yielding the corresponding secondary amine nih.gov. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of primary amines suggests that similar reactions with various alkyl halides (e.g., methyl iodide, benzyl bromide) would proceed readily, likely in the presence of a base to neutralize the hydrogen halide byproduct.

N-Acylation is a common transformation used to introduce an acyl group onto the nitrogen atom, forming an amide. This reaction is typically carried out using acyl chlorides or acid anhydrides in the presence of a base. A general method for the N-acylation of racemic 1-(naphthalen-2-yl)ethylamine with benzoyl chloride in cyclohexane using triethylamine as a base has been described chemicalbook.com. The synthesis of N-acetyl-2-(7-methoxynaphth-1-yl)ethylamine has also been reported, where the amine is treated with acetyl chloride in pyridine google.com. These examples demonstrate the feasibility of N-acylation on the this compound scaffold.

Reaction TypeReagentsProduct
N-AlkylationAlkyl halide (e.g., Benzyl bromide)Secondary amine
N-AcylationAcyl chloride (e.g., Benzoyl chloride, Acetyl chloride)Amide
N-AcylationAcid anhydride (B1165640)Amide

The naphthalene ring of this compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic core. The position of substitution is directed by the existing ethanamine side chain. As an alkyl group, the ethanamine substituent is generally considered to be an activating group and an ortho-, para-director. However, in the context of the naphthalene ring system, substitution at the C1 and C3 positions (ortho to the C2-ethanamine) and the C6 and C7 positions (para-like) would be expected.

Friedel-Crafts Acylation is a classic method for introducing an acyl group onto an aromatic ring. The reaction of naphthalene with acetyl chloride in the presence of aluminum chloride typically yields a mixture of 1-acetylnaphthalene and 2-acetylnaphthalene, with the isomer ratio being dependent on the reaction conditions rsc.org. For this compound, the directing effect of the ethanamine group would influence the position of acylation on the naphthalene ring. However, the amine group can complex with the Lewis acid catalyst, which may deactivate the ring and complicate the reaction. Therefore, protection of the amine group (e.g., by acylation) is often necessary before performing a Friedel-Crafts reaction nih.govresearchgate.net.

Nitration is another important electrophilic aromatic substitution. The nitration of N-acetyl-2-amino-6-acetylnaphthalene has been shown to introduce a nitro group onto the naphthalene ring nih.gov. This suggests that nitration of N-acylated this compound is a feasible transformation, with the position of nitration being influenced by the directing effects of both the acetylaminoethyl group and the naphthalene ring system itself.

The synthesis of enantiomerically pure analogues of this compound is of significant interest, particularly for applications where chirality is crucial. The primary methods for obtaining enantiopure amines are asymmetric synthesis and chiral resolution.

Asymmetric Synthesis aims to create a single enantiomer directly. One approach involves the asymmetric reduction of a prochiral precursor, such as an imine or a ketone. For instance, the asymmetric synthesis of (R)- and (S)-arylethanolamines has been achieved through the enantioselective reduction of α-iminoketones using a borane reducing agent and a chiral oxazaborolidine catalyst prepchem.com. A similar strategy could potentially be applied to a suitable precursor for this compound.

Chiral Resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved through several techniques:

Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. The enzymatic kinetic resolution of (R)-1-(2-naphthyl)ethylamine has been successfully demonstrated using Novozym 435 as the catalyst and 4-chlorophenyl valerate as the acyl donor, achieving high enantiomeric excess (>99%) guidechem.comsioc-journal.cn.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the enantiomerically pure amines.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the separation of chiral amines nih.govphenomenex.commdpi.comyakhak.orgnih.gov.

MethodDescriptionExample
Asymmetric Synthesis Direct synthesis of a single enantiomer from a prochiral precursor.Asymmetric reduction of an imine or ketone precursor prepchem.com.
Enzymatic Kinetic Resolution Enzyme-catalyzed selective reaction of one enantiomer in a racemic mixture.Lipase-catalyzed acylation of racemic 1-(2-naphthyl)ethylamine guidechem.comsioc-journal.cn.
Diastereomeric Salt Formation Formation and separation of diastereomeric salts with a chiral resolving agent.Use of chiral acids like tartaric acid.
Chiral HPLC Chromatographic separation of enantiomers using a chiral stationary phase.Separation on polysaccharide-based columns nih.govphenomenex.commdpi.comyakhak.orgnih.gov.

Reactivity and Reaction Mechanisms of this compound

The reactivity of this compound is dictated by its primary amine group and the nucleophilic character of the naphthalene ring.

A key reaction of β-arylethylamines is the Pictet-Spengler reaction , which involves the condensation with an aldehyde or ketone followed by an intramolecular electrophilic cyclization to form a tetrahydroisoquinoline derivative wikipedia.orgbuchler-gmbh.comjk-sci.com. The reaction is typically acid-catalyzed. The mechanism proceeds through the formation of a Schiff base (imine) intermediate, which is then protonated to form an electrophilic iminium ion. The electron-rich naphthalene ring then acts as a nucleophile, attacking the iminium carbon to close the ring. Subsequent loss of a proton re-aromatizes the system, yielding the final product jk-sci.com. This reaction is a powerful tool for the synthesis of complex heterocyclic scaffolds.

The primary amine group of this compound can also react with aldehydes and ketones to form imines (Schiff bases) nih.gov. This condensation reaction is reversible and typically acid-catalyzed. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond.

Pharmacological and Biological Investigations of 2 Naphthalen 2 Yl Ethanamine

In Vitro Biological Activity Assessment

Receptor Binding Affinity Profiling (e.g., GPCRs, Ion Channels, Transporters)

No publicly available data from receptor binding affinity profiling studies for 2-(Naphthalen-2-yl)ethanamine against a broad panel of G-protein coupled receptors (GPCRs), ion channels, or neurotransmitter transporters were found. Such studies are crucial in early-stage drug discovery to identify potential molecular targets and to understand a compound's selectivity.

A typical receptor binding assay would quantify the affinity of this compound for various receptors by determining its inhibition constant (Ki) or the concentration required to displace 50% of a radiolabeled ligand (IC50). The absence of such data means that the specific protein targets with which this compound might interact with high affinity remain uncharacterized.

Enzyme Inhibition and Activation Studies

There is a lack of available research detailing the effects of this compound on the activity of various enzymes. Enzyme inhibition and activation assays are fundamental in pharmacological studies to determine if a compound can modulate enzymatic pathways, which can be a mechanism for therapeutic effects or toxicity.

For instance, studies would typically measure the concentration of this compound required to inhibit an enzyme's activity by 50% (IC50) or the concentration needed to achieve half-maximal activation (EC50). Without such studies, it is unknown whether this compound acts as an inhibitor, activator, or has no effect on key enzymatic targets.

Cell-Based Functional Assays (e.g., Reporter Gene Assays, Calcium Flux)

No specific results from cell-based functional assays for this compound were identified in the public domain. These assays are critical for understanding how a compound affects cellular signaling pathways downstream of receptor interaction. Common assays include:

Reporter Gene Assays: These would measure the ability of this compound to induce or inhibit the expression of a reporter gene linked to a specific signaling pathway.

Calcium Flux Assays: These would determine if this compound can trigger the release of intracellular calcium, a common second messenger in many signaling cascades.

Without data from these or similar functional assays, the cellular effects and the functional consequences of any potential target engagement by this compound remain unknown.

High-Throughput Screening (HTS) of Compound Libraries

While high-throughput screening (HTS) is a common methodology in drug discovery for testing large numbers of compounds against a specific target, there is no publicly available information to indicate that this compound has been included in such screening campaigns or identified as a "hit" for any particular biological target. HTS campaigns are often conducted by pharmaceutical companies or large research institutions, and the results for individual, unpatented compounds are not always publicly disclosed.

Mechanism of Action Elucidation

Elucidating the precise mechanism of action of a compound involves a detailed investigation of its interaction with its biological target at a molecular level. Given the lack of identified biological targets for this compound, it is unsurprising that mechanism of action studies are not available.

Ligand-Target Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

No studies utilizing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding kinetics and thermodynamics of this compound to a specific protein target have been published.

Surface Plasmon Resonance (SPR) would be used to measure the association (ka) and dissociation (kd) rate constants of the compound binding to its target, thereby providing the binding affinity (KD).

Isothermal Titration Calorimetry (ITC) would directly measure the heat change upon binding, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.

In the absence of such studies, the molecular details of how this compound might interact with any biological macromolecule are entirely speculative.

Signal Transduction Pathway Analysis

Direct and comprehensive signal transduction pathway analysis for this compound is not extensively detailed in publicly available literature. However, investigations into structurally related compounds provide significant insights into its probable mechanisms of action, strongly suggesting interaction with monoaminergic systems. The 2-(naphthalen-2-yl) moiety is a key structural feature in compounds designed to target monoamine transporters.

A notable example is (1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane, a compound that incorporates the naphthalen-2-yl group. This molecule has been identified as a potent dual reuptake inhibitor of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA). It displays a high affinity for the human norepinephrine transporter (hNET), with an inhibitory concentration (IC₅₀) of 6 nM. This potent inhibition suggests that compounds containing the this compound scaffold could modulate catecholaminergic signal transduction by increasing the synaptic concentrations of norepinephrine and dopamine.

Furthermore, systematic modifications of similar structures have led to compounds with high affinity for serotonin (B10506) (5-HT) receptors. For instance, N-monomethyl-2-(1-naphthyloxy)ethylamine, an analog where the naphthalene (B1677914) ring is linked via an oxygen atom, demonstrates a high affinity for the human 5-HT1B receptor with a binding constant (Ki) of 26 nM and functions as a receptor agonist. nih.gov This finding indicates that the naphthyl-ethylamine framework is a viable scaffold for interacting with and modulating the serotonin signaling system. These activities with key proteins in neurotransmission suggest that the principal signal transduction pathways affected by this compound and its derivatives are likely those regulated by norepinephrine, dopamine, and serotonin.

CompoundTargetActivity MetricValue (nM)
(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane (EB-1020)Human Norepinephrine Transporter (hNET)IC₅₀6
N-monomethyl-2-(1-naphthyloxy)ethylamineHuman 5-HT1B ReceptorKi26

Data derived from studies on structurally related analogs.

Phenotypic Screening and Target Deconvolution

Phenotypic screening represents a powerful strategy in drug discovery, enabling the identification of compounds that elicit a desired physiological effect in cellular or whole-organism models without a priori knowledge of the molecular target. nih.gov This approach is particularly valuable for complex diseases and for discovering novel mechanisms of action. nih.gov For a compound like this compound, a phenotypic screening campaign would involve evaluating a library of its derivatives in various disease-relevant assays.

For example, given the evidence of interaction with monoamine systems, a library of this compound analogs could be screened in models of neurological disorders. An assay for neurite outgrowth in a neuronal cell line could identify compounds with potential for treating neurodegenerative diseases, while cellular models of anxiety or depression could pinpoint derivatives with psychotropic effects. Similarly, in vitro antiproliferative assays against a panel of human cancer cell lines could be employed to uncover potential anticancer activity. nih.gov

Once a "hit" compound is identified through phenotypic screening, the subsequent critical step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype. nih.gov This is essential for understanding the compound's mechanism of action. Common target deconvolution techniques include:

Affinity Chromatography: The active compound is immobilized on a solid support to capture its binding partners from cell lysates.

Proteomics Approaches: Techniques like thermal proteome profiling (TPP) or drug affinity responsive target stability (DARTS) can identify proteins that are stabilized upon compound binding.

Genetic Methods: Screening for genes that, when overexpressed or knocked down, confer resistance or sensitivity to the compound can help identify its target or pathway.

Through such a workflow, novel biological functions and therapeutic applications for the this compound scaffold could be systematically explored and validated.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Exploration of Naphthalene Ring Substituent Effects

The naphthalene ring is a critical pharmacophoric element, and its substitution pattern can profoundly influence biological activity. The large, rigid, and lipophilic nature of the bicyclic aromatic system is often essential for anchoring a ligand into the binding pocket of a target protein.

Studies on complex molecules incorporating a N-(naphthalen-2-yl) group have demonstrated the importance of this moiety. In a series of inhibitors developed for equilibrative nucleoside transporters (ENTs), the complete replacement of the naphthalene moiety with a smaller benzene (B151609) ring resulted in the abolishment of inhibitory activity against both ENT1 and ENT2. polyu.edu.hk This finding underscores that the size and extended aromatic system of the naphthalene ring are indispensable for the activity of these specific molecules, likely contributing to crucial binding interactions within the transporter.

While comprehensive SAR studies involving systematic substitution on the naphthalene ring of this compound itself are not widely reported, general principles from related aromatic amines can be applied. In psychoactive phenalkylamines, for example, the introduction of methoxy (B1213986) groups onto the aromatic ring is known to enhance serotonin receptor affinity. nih.gov A similar strategy could be applied to the this compound scaffold, where the addition of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the naphthalene core could be explored to modulate potency, selectivity, and pharmacokinetic properties. Computational studies on related systems have also been used to rationalize the effects of ring substituents on reactivity and interaction with nucleophiles. researchgate.netscirp.org

Examination of Ethanamine Chain Modifications

Modifications to the ethanamine side chain, including its length and the substitution pattern on the nitrogen atom, are classic medicinal chemistry strategies for optimizing ligand-target interactions.

Research on related (aryloxy)alkylamines has shown that alterations to the side chain can dramatically impact receptor affinity. In a study aimed at modifying the structure of propranolol (B1214883) to enhance serotonin receptor binding, shortening the alkyl chain from a three-carbon propanolamine (B44665) to a two-carbon ethanamine was a key step. nih.gov Furthermore, variation of the terminal amine substituent was critical. While N,N-dimethylation of phenethylamines has been shown to decrease serotonin receptor affinity, N-monomethylation of 2-(1-naphthyloxy)ethylamine resulted in a compound with significantly increased affinity for the human 5-HT1B receptor. nih.govnih.gov

These findings suggest a clear SAR trend for the amine substituent. The nature of the N-substituents (hydrogen, methyl, larger alkyl groups) directly influences the steric and electronic profile of the molecule, affecting its fit and interactions within the binding site.

Base ScaffoldModificationTarget ReceptorEffect on Affinity
Phenethylamine (B48288)N,N-dimethylationSerotoninDecreased
2-(1-Naphthyloxy)ethylamineN-monomethylation5-HT1BIncreased

Data derived from SAR studies on related amine compounds.

Conformational Analysis and its Impact on Activity

The orientation of the ethylamine (B1201723) side chain relative to the plane of the naphthalene ring is a key determinant of its biological activity. This orientation is defined by the torsion angles of the C-C and C-N bonds of the side chain. Different conformations will present the terminal amine group—a critical site for interaction with receptor residues—in different positions in space.

Generating a series of low-energy conformers of the molecule.

Docking these conformers into the binding site of a hypothesized target, such as the dopamine or norepinephrine transporter.

Analyzing the predicted binding poses to identify the conformation that achieves the most favorable interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts).

This analysis helps to define the "active conformation" and provides a structural hypothesis for the observed biological activity, guiding the design of more rigid analogs to lock in the desired conformation and potentially enhance potency.

In Vivo Pharmacological Evaluation

In vivo studies are essential for determining the physiological effects of a compound in a whole living organism. While in vivo data for this compound is limited, evaluations of very close structural analogs have provided evidence of its potential pharmacological activity, particularly in the central nervous system.

These studies have primarily utilized behavioral models in rodents to screen for antidepressant-like effects, which is consistent with the molecule's potential modulation of monoamine transporters.

A derivative of the isomeric 2-(Naphthalene-1-yl)ethanamine was evaluated in the Forced Swim Test (FST) in mice. In this model, a reduction in immobility time is indicative of potential antidepressant activity. The compound demonstrated significant antidepressant-like effects.

(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane HCl (EB-1020) , a rigid analog containing the 2-naphthalen-2-yl core, was assessed using the Tail Suspension Test (TST) . Similar to the FST, this test is a widely used screening tool for antidepressants. EB-1020 was found to dose-dependently decrease the duration of immobility, further supporting the antidepressant potential of this chemical scaffold.

These in vivo results, obtained from well-validated preclinical models, strongly suggest that the this compound framework warrants further investigation for its potential therapeutic effects in mood disorders.

Compound/AnalogIn Vivo ModelSpeciesObserved Effect
2-(Naphthalene-1-yl)ethanamine derivativeForced Swim Test (FST)MouseDemonstrated antidepressant activity
(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane HCl (EB-1020)Tail Suspension Test (TST)MouseDose-dependently decreased immobility

Pharmacodynamic (PD) Biomarker Identification

No specific pharmacodynamic (PD) biomarkers have been identified for this compound in the available scientific literature. Research detailing the molecular or physiological indicators of the compound's effects on the body is currently unavailable.

Neuropharmacological Investigations

There is a lack of specific neuropharmacological studies conducted on this compound. Investigations into its potential activity within the central nervous system, including receptor binding affinities, effects on neurotransmitter systems, or behavioral pharmacology, have not been reported in the reviewed literature. While some substituted naphthylethylamines are broadly classified as potentially active on monoamine systems, specific data for this compound is absent.

Cardiovascular and Metabolic Impact Assessments

Specific assessments of the cardiovascular and metabolic impact of this compound are not available in the scientific literature. There are no published studies detailing its effects on heart rate, blood pressure, cardiac function, or metabolic pathways.

Pharmacokinetic (PK) Profiling and Disposition Studies

A comprehensive pharmacokinetic profile for this compound has not been established in the available literature.

Absorption and Distribution Characteristics

Specific data regarding the absorption and distribution of this compound, including its bioavailability, rate of absorption, and the extent to which it distributes into various tissues, are not documented.

Biotransformation Pathways and Metabolite Identification

The biotransformation pathways of this compound have not been elucidated. While studies on the metabolism of the related compound 2-Naphthylamine (B18577) show pathways involving N-hydroxylation and subsequent conjugation, it cannot be scientifically concluded that this compound follows the same metabolic fate. No specific metabolites of this compound have been identified.

Toxicological Investigations

Detailed experimental studies investigating the specific toxicological properties of this compound are not extensively documented. However, hazard information compiled from various sources provides a preliminary assessment of its potential effects. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound hydrochloride is classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation. echemi.comnih.govsigmaaldrich.comsigmaaldrich.com

Interactive Data Table: GHS Hazard Classification for this compound Hydrochloride

Hazard Class Category Signal Word Hazard Statement Source(s)
Acute toxicity, Oral 4 Danger H302: Harmful if swallowed echemi.comnih.govsigmaaldrich.com
Skin corrosion/irritation 2 Danger H315: Causes skin irritation echemi.comnih.govsigmaaldrich.com
Serious eye damage/eye irritation 1 Danger H318: Causes serious eye damage echemi.comnih.govsigmaaldrich.com
Specific target organ toxicity, single exposure 3 Danger H335: May cause respiratory irritation echemi.comnih.govsigmaaldrich.com

While direct evidence is lacking for this compound, the broader research on naphthalene derivatives provides a basis for potential cytotoxic activity, warranting further investigation. The metabolites of the parent compound, naphthalene, specifically 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277), have been shown to be directly toxic to mononuclear leucocytes. epa.gov

However, some studies have reported genotoxic responses in specific assays. For instance, while not causing gene mutations in bacteria, naphthalene has been reported to induce clastogenicity (chromosomal damage) in certain cell lines like Chinese hamster ovary (CHO) cells. nih.gov Furthermore, the metabolites 1,2-naphthoquinone and 1,4-naphthoquinone have been found to be genotoxic to human lymphocytes. epa.gov Given this context, the potential for this compound to exhibit genotoxic properties cannot be entirely dismissed without direct experimental evidence.

Mechanistic studies elucidating the specific cellular pathways affected by this compound are currently unavailable in the reviewed literature. Research on the parent compound, naphthalene, provides some insights into potential mechanisms of toxicity that could be relevant. The toxicity of naphthalene is largely attributed to its metabolism by cytochrome P-450 monooxygenases. epa.gov This metabolic process can lead to the formation of reactive metabolites, such as epoxides and quinones. epa.gov

These reactive metabolites, particularly naphthoquinones, are capable of inducing oxidative stress and depleting cellular glutathione (B108866), which is a key antioxidant. epa.gov The depletion of glutathione and the increase in reactive oxygen species can lead to cellular damage and toxicity. epa.gov The cytotoxicity of naphthalene is believed to be associated with the formation of these quinones. epa.gov Whether this compound undergoes similar metabolic activation and affects these cellular pathways remains to be determined through specific mechanistic toxicology studies.

Direct experimental research on the organ-specific toxicity of this compound has not been identified. The GHS classification indicates that the respiratory system is a potential target organ for toxicity following a single exposure. sigmaaldrich.comsigmaaldrich.com

For context, studies on the parent compound, naphthalene, have identified several target organs. In humans, exposure to naphthalene has been associated with hemolytic anemia. epa.gov Animal studies have shown that the respiratory tract, particularly the non-ciliated bronchiolar epithelial (Clara) cells in the lungs of mice and the olfactory epithelium in the nasal passages of rats, is a primary target for naphthalene-induced injury. epa.govcdc.govcdc.gov Additionally, high doses of naphthalene have been linked to cataract formation in humans and animals. epa.gov Liver toxicity, characterized by fatty changes and infiltration of inflammatory cells, has also been noted in some high-dose exposure cases. epa.gov However, it is crucial to emphasize that these findings pertain to naphthalene and not directly to this compound, and the toxicological profile of the derivative could differ significantly.

Advanced Analytical and Spectroscopic Characterization in Research on 2 Naphthalen 2 Yl Ethanamine

Advanced Chromatographic Techniques for Purity, Enantiomeric Excess, and Metabolite Profiling

Chromatographic methods are fundamental in separating 2-(naphthalen-2-yl)ethanamine from complex mixtures, assessing its enantiomeric purity, and identifying its metabolites.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Since this compound possesses a chiral center, separating its enantiomers is critical, as different stereoisomers can exhibit varied biological activities and toxicities. nih.gov Chiral HPLC is the premier technique for this purpose. Method development involves a systematic screening of chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal enantioseparation. chromatographyonline.compreprints.org

For naphthalene-containing structures, cyclodextrin-based CSPs, particularly β-cyclodextrin, are often effective. chromatographyonline.com The naphthalene (B1677914) moiety can fit into the hydrophobic cavity of the cyclodextrin, leading to chiral recognition. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are also highly versatile and can be operated in normal-phase, reversed-phase, or polar organic modes to achieve separation. chromatographyonline.comtsijournals.com

The development process often involves:

Column Screening: Testing a variety of CSPs (e.g., Chiralpak®, CYCLOBOND™) under different mobile phase conditions. tsijournals.comsigmaaldrich.com

Mobile Phase Optimization: Adjusting the ratio of organic modifiers (e.g., hexane, isopropanol, ethanol) and additives (e.g., diethylamine) to improve resolution and reduce peak tailing. tsijournals.com

Temperature Effects: Evaluating the column temperature, as lower temperatures can sometimes enhance selectivity and resolution. tsijournals.com

Alternatively, an indirect approach involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. chromatographyonline.comnih.gov

Table 1: Exemplary Chiral HPLC Method Parameters for Amine Enantiomer Separation This table illustrates typical starting conditions for chiral method development, based on methods for analogous compounds.

Parameter Condition Rationale
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivative) Broad enantioselectivity for a wide range of compounds, including amines. chromatographyonline.comtsijournals.com
Mobile Phase n-Heptane/Ethanol/Diethylamine (B46881) (92:8:0.1, v/v/v) Normal phase conditions are often successful for amine separation; diethylamine is a common modifier to improve peak shape. tsijournals.com
Flow Rate 1.0 mL/min A standard flow rate for analytical HPLC columns. tsijournals.com
Column Temperature 25°C Temperature can influence selectivity; starting at ambient temperature is common. tsijournals.com
Detection UV at 220 nm The naphthalene chromophore allows for sensitive UV detection. tsijournals.com

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with detectors

UHPLC offers significant advantages over traditional HPLC by using columns with smaller particle sizes (<2 µm), leading to higher resolution, increased sensitivity, and much faster analysis times. nih.gov When coupled with advanced detectors like photodiode array (PDA) or mass spectrometry (MS), UHPLC is a powerful tool for purity assessment and metabolite profiling of this compound.

A typical UHPLC system coupled with a PDA detector can rapidly generate high-resolution chromatograms, allowing for the quantification of the parent compound and the detection of any impurities. The PDA detector provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. For more complex samples, such as those from biological matrices, coupling UHPLC with a mass spectrometer (UHPLC-MS) is indispensable. waters.com

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a highly efficient separation technique, but it is best suited for volatile and thermally stable compounds. Primary amines like this compound can exhibit poor chromatographic behavior due to their polarity and tendency to adsorb onto the column, leading to peak tailing. shimadzu.comresearchgate.net

To overcome these issues, derivatization is typically required. shimadzu.comshimadzu.com The primary amine group is reacted with a derivatizing agent to form a less polar, more volatile, and more thermally stable derivative. This process also improves the mass spectral characteristics of the compound. shimadzu.com Common derivatizing agents for amines include:

Acylating agents: Trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) are frequently used. nih.gov

Silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to create trimethylsilyl (B98337) (TMS) derivatives. nist.gov

The resulting derivatives can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. shimadzu.com Pre-column derivatization with a chiral reagent can also be employed to separate enantiomers on a standard achiral GC column. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its metabolites. nih.govmdpi.com Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry can achieve mass accuracies in the low parts-per-million (ppm) range, which is crucial for distinguishing between compounds with very similar nominal masses. nih.gov This capability is invaluable for identifying unknown metabolites in complex biological samples and for confirming the identity of synthesized compounds. nih.govmdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed to reveal information about the structure of the precursor ion. nih.gov

For phenethylamine (B48288) derivatives, a characteristic fragmentation pathway involves the loss of ammonia (B1221849) (NH₃) from the protonated molecule. nih.gov Another common fragmentation is the cleavage of the C-C bond beta to the nitrogen atom, which for this compound would lead to the formation of a stable naphthylmethyl cation. The fragmentation patterns of phenethylamines are well-studied and can be used to identify related structures. nih.govresearchgate.net

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
172.1121 ([M+H]⁺) 155.0855 NH₃ 2-Vinylnaphthalene cation
172.1121 ([M+H]⁺) 141.0704 CH₄N Naphthylmethyl cation

LC-MS/MS for Bioanalytical Method Development

The combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and speed. nih.govnih.govnih.gov Developing a bioanalytical method for this compound in matrices like plasma or urine involves several key steps: nih.gov

Sample Preparation: Extraction of the analyte from the biological matrix is necessary to remove interferences. Techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). waters.com

Chromatographic Separation: An LC method, often using UHPLC for speed, is developed to separate the analyte from endogenous matrix components. waters.com

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard is monitored, providing excellent selectivity and quantitative accuracy. waters.comnih.gov

Method Validation: The method is rigorously validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, matrix effects, and stability. nih.govnih.gov

Such validated methods are essential for pharmacokinetic studies, enabling the accurate measurement of drug and metabolite concentrations over time. nih.govrug.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in chemical analysis, providing unparalleled insight into the structure, dynamics, and environment of molecules in solution and the solid state. For a molecule such as this compound, with its distinct aromatic and aliphatic regions, advanced NMR methods are indispensable for a complete structural and conformational characterization.

While basic one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms respectively, complex molecules often exhibit overlapping signals that necessitate the use of more sophisticated two-dimensional (2D) techniques. walisongo.ac.id These methods disperse the NMR signals into two frequency dimensions, resolving ambiguities and revealing intricate connectivity and spatial relationships within the molecule.

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

A comprehensive analysis of this compound would typically employ a suite of 2D NMR experiments to unambiguously assign all proton and carbon signals and to elucidate its conformational preferences.

Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com In the COSY spectrum of this compound, cross-peaks would be expected between the protons of the ethylamine (B1201723) side chain (the -CH2-CH2- group), indicating their direct connectivity. Furthermore, correlations between the aromatic protons on the naphthalene ring would help to trace the connectivity within the ring system. For instance, a proton on the naphthalene ring will show a correlation to its adjacent protons. youtube.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C. sdsu.edu This experiment is invaluable for assigning the carbon signals based on their attached, and often already assigned, protons. For this compound, each protonated carbon atom would give rise to a correlation peak, linking the ¹H and ¹³C chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a heteronuclear correlation experiment that reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. In the context of this compound, HMBC would show correlations from the ethylamine protons to the carbon atoms of the naphthalene ring, and vice-versa, confirming the attachment of the ethylamine side chain to the C2 position of the naphthalene moiety. For example, the protons of the methylene (B1212753) group adjacent to the naphthalene ring would show a correlation to the C2 and adjacent aromatic carbons. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are bonded. bldpharm.com This is a powerful tool for studying the three-dimensional structure and conformation of a molecule. For this compound, NOESY could reveal interactions between the protons of the ethylamine side chain and the protons of the naphthalene ring, providing insights into the preferred orientation of the side chain relative to the ring.

To illustrate the expected 2D NMR correlations for this compound, a hypothetical data table is presented below. The chemical shifts are estimates and would need to be confirmed by experimental data.

Proton (¹H) SignalExpected COSY CorrelationsExpected HMBC Correlations (to ¹³C)Expected NOESY Correlations
Ethylamine -CH₂- (adjacent to NH₂)Ethylamine -CH₂- (adjacent to ring)Naphthalene C2, Ethylamine C (adjacent to ring)Ethylamine -CH₂- (adjacent to ring), Aromatic Protons
Ethylamine -CH₂- (adjacent to ring)Ethylamine -CH₂- (adjacent to NH₂)Naphthalene C2, C1, C3, Ethylamine C (adjacent to NH₂)Ethylamine -CH₂- (adjacent to NH₂), Aromatic Protons
Aromatic ProtonsOther Aromatic ProtonsOther Aromatic CarbonsOther Aromatic Protons, Ethylamine Protons

Solid-State NMR for Polymorph Characterization

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions are retained and provide detailed information about the local structure and packing in the solid state. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR experiment that provides high-resolution spectra of solid samples. Different polymorphs of this compound would be expected to show different ¹³C chemical shifts due to the variations in their crystal packing and intermolecular interactions.

Furthermore, ssNMR techniques can be used to probe the dynamics and disorder within the crystal lattice. By analyzing the relaxation times and spectral lineshapes, information about molecular motions in the solid state can be obtained.

NMR in Ligand-Protein Interaction Studies

The study of how small molecules, or ligands, bind to proteins is fundamental to drug discovery and chemical biology. NMR spectroscopy is a powerful tool for characterizing these interactions, providing information on binding affinity, the location of the binding site, and the conformational changes that may occur upon binding. nih.gov

For a compound like this compound, which could potentially interact with biological targets such as receptors or enzymes, NMR titration experiments would be highly informative. In a typical experiment, a series of ¹H or ¹H-¹⁵N HSQC spectra of the target protein are recorded upon the addition of increasing amounts of this compound. Changes in the chemical shifts and/or line broadening of specific amino acid residues in the protein can identify the binding site.

Conversely, one can observe the NMR spectrum of the ligand. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) are particularly useful for screening for binding and identifying the binding epitope of the ligand. In STD-NMR, saturation is transferred from the protein to the bound ligand, and the resulting decrease in the ligand's signal intensity reveals which parts of the molecule are in close contact with the protein.

X-ray Crystallography for Solid-State Structure Determination and Ligand-Receptor Complex Elucidation

While a crystal structure for this compound itself is not publicly available, the crystal structure of a related naphthalene derivative, naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate, illustrates the level of detail that can be obtained. researchgate.net For this compound, a crystal structure would reveal the exact conformation of the ethylamine side chain relative to the naphthalene ring, as well as the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing.

Furthermore, X-ray crystallography is a powerful tool for elucidating the binding mode of a ligand to its receptor. By co-crystallizing a protein with its ligand, it is possible to obtain a high-resolution structure of the complex. This provides a detailed picture of the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that are responsible for binding. Such information is invaluable for structure-based drug design. For instance, the crystal structure of N-[(2-hydroxy-naphthalen-1-yl)(4-methyl-phenyl)methyl]acetamide reveals intramolecular hydrogen bonding and π-π stacking interactions that stabilize the conformation. nih.gov

A hypothetical crystallographic data table for a potential crystal of this compound is presented below to illustrate the type of information that would be obtained.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)15.2
α (°)90
β (°)98.5
γ (°)90
Volume (ų)915
Z4

This data, along with the atomic coordinates, would provide a complete and unambiguous determination of the solid-state structure of this compound.

Computational and Theoretical Studies on 2 Naphthalen 2 Yl Ethanamine

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used quantum computational method that calculates the electronic structure of molecules based on their electron density. For a molecule like 2-(naphthalen-2-yl)ethanamine, DFT would be employed to determine its most stable three-dimensional geometry (optimized structure) and to derive a host of electronic properties.

DFT studies on related naphthalene (B1677914) derivatives, such as diaminonaphthalenes, have successfully determined optimized structures, total energies, electronic states, and energy gaps. researchgate.netutq.edu.iq These calculations typically use functionals like B3LYP with a basis set such as 6-31G(d,p) to investigate the effects of substituents on the naphthalene ring system. researchgate.net Applying this to this compound would involve calculating key quantum chemical descriptors that provide a quantitative measure of its chemical behavior.

Table 1: Representative Electronic Properties Calculable by DFT for Naphthalene Derivatives Note: This table is illustrative, based on typical values for naphthalene derivatives, as specific published data for this compound is not available.

ParameterDescriptionPredicted Significance for this compound
Total EnergyThe total energy of the molecule in its optimized geometry, indicating its stability.Provides a baseline for comparing the stability of different conformers.
Ionization Potential (I)The energy required to remove an electron.Indicates the molecule's propensity to be oxidized.
Electron Affinity (A)The energy released when an electron is added.Indicates the molecule's propensity to be reduced.
Chemical Hardness (η)A measure of resistance to change in electron distribution. Calculated as (I-A)/2. sphinxsai.comA larger value suggests higher stability and lower reactivity.
Chemical Potential (µ)The escaping tendency of electrons from an equilibrium system. Calculated as -(I+A)/2. sphinxsai.comGoverns the direction of charge transfer in reactions.
Electrophilicity Index (ω)A measure of the ability of a species to accept electrons. Calculated as µ²/2η. sphinxsai.comQuantifies the molecule's character as an electron acceptor.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net

For this compound, the FMO analysis would reveal:

HOMO: The location of the HOMO would indicate the most probable site for electrophilic attack. Due to the electron-donating nature of the amine group and the delocalized π-system of the naphthalene ring, the HOMO is expected to be distributed across these regions. This signifies the molecule's capacity to act as a nucleophile.

LUMO: The LUMO's location highlights the most probable site for nucleophilic attack. This orbital is typically distributed over the aromatic naphthalene ring system.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a crucial indicator of molecular stability and reactivity. researchgate.net A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. Studies on substituted naphthalenes show that electron-donating groups can alter this gap, influencing reactivity. utq.edu.iqrsc.org

Table 2: Representative Frontier Orbital Data from DFT Calculations on Naphthalene Derivatives Note: This table is illustrative, based on typical values for naphthalene derivatives, as specific published data for this compound is not available.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Naphthalene-6.31-0.955.36
2-Aminonaphthalene-5.45-0.614.84
2-Nitronaphthalene-7.12-2.584.54

Molecular Docking Simulations with Defined Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a biological target.

Given the structural similarity of this compound to biogenic amines, potential biological targets could include monoamine transporters (for dopamine (B1211576), serotonin (B10506), or norepinephrine) or G-protein coupled receptors. Although no specific docking studies have been published for this compound, the process would involve:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein.

Docking: Using software like AutoDock or LibDock, the ligand is placed into the binding site of the receptor in numerous possible conformations. nih.gov Each conformation is scored based on a function that evaluates intermolecular interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces.

Analysis: The resulting poses are analyzed to identify the most stable binding mode, characterized by the lowest binding energy score. This analysis reveals key amino acid residues in the receptor that interact with the ligand, providing a hypothesis for the molecular basis of its biological activity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Receptor Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. researchgate.net This method is used to study the conformational flexibility of molecules and the stability of ligand-receptor complexes. nih.govnih.gov

For this compound, an MD simulation could:

Analyze Conformational Flexibility: By simulating the molecule in a solvent (e.g., water), MD can explore its different accessible shapes (conformers) and the energy barriers between them. This is particularly relevant for the flexible ethylamine (B1201723) side chain, whose orientation relative to the rigid naphthalene ring can be critical for receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

2D and 3D QSAR Approaches

To build a QSAR model for activities related to this compound, a dataset of structurally similar naphthalene derivatives with measured biological activity (e.g., receptor binding affinity, enzyme inhibition) would be required.

2D-QSAR: This approach relates biological activity to 2D molecular descriptors that can be calculated from the chemical structure, such as molecular weight, logP (lipophilicity), molar refractivity, and topological indices. A mathematical model, often derived through multiple linear regression or machine learning, is then created to predict the activity of new, untested compounds. nih.gov

3D-QSAR: This more advanced method considers the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. In this approach, the molecules in the dataset are aligned, and their steric and electrostatic fields are calculated. The model then correlates variations in these 3D fields with changes in biological activity, providing a 3D map that shows which spatial regions are favorable or unfavorable for activity. This offers powerful insights for designing more potent molecules.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.netnih.gov A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, that are recognized by a biological target. researchgate.netnih.gov For this compound, which belongs to the broader class of phenethylamines, pharmacophore models can be developed based on its structure and the known activities of related compounds. researchgate.net

The structure of this compound inherently contains key pharmacophoric features:

A Hydrophobic Region: The bicyclic naphthalene ring provides a large, rigid, and hydrophobic area, which is a critical feature in many pharmacophore models for interactions with non-polar pockets in target proteins. mdpi.com

An Ionizable Group: The primary amine group (-NH2) is typically protonated at physiological pH, forming a positively charged center that can engage in ionic interactions.

Hydrogen Bond Donor: The amine group can also act as a hydrogen bond donor.

Given that many naphthalene and phenethylamine (B48288) derivatives exhibit activity as monoamine oxidase (MAO) inhibitors, pharmacophore models for this target class are particularly relevant. researchgate.netnih.gov For instance, a pharmacophore model developed for MAO-A inhibitors identified two hydrogen-bond acceptors and three hydrophobic groups as crucial for activity. mdpi.com Another study on MAO-B inhibitors generated a five-point pharmacophore model (ADHRR) consisting of a hydrogen bond acceptor (A), a hydrogen bond donor (D), a hydrophobic group (H), and two aromatic rings (R). nih.gov The this compound scaffold, with its hydrophobic naphthalene moiety and its ethylamine side chain, can be mapped onto such models, suggesting its potential to interact with targets like MAO. The naphthalene ring can satisfy the hydrophobic and aromatic requirements, while the amine group can serve as the hydrogen bond donor and/or the positively ionizable feature.

These models are instrumental in virtual screening campaigns to identify new compounds from large databases that possess the desired pharmacophoric features and are therefore likely to be active. nih.gov

De Novo Drug Design and Scaffold Hopping Based on Naphthalene-Ethanamine Derivatives

De novo drug design and scaffold hopping are advanced computational strategies aimed at discovering novel drug candidates with improved properties. nih.govarxiv.org Both approaches can leverage the this compound structure as a starting point for the design of new molecules.

De Novo Drug Design involves the computational construction of novel molecules, atom by atom or fragment by fragment, within the constraints of a target's binding site. arxiv.orgnih.gov Starting with the this compound scaffold, de novo design algorithms could explore modifications by:

Growing Fragments: Adding new functional groups to the naphthalene ring or the ethylamine side chain to optimize interactions with a specific protein target.

Linking Fragments: Using the naphthalene or ethylamine core as an anchor and linking it to other computationally generated fragments to create entirely new chemical entities.

Modern approaches couple these generative models with reinforcement learning to simultaneously optimize multiple properties, such as binding affinity, synthetic accessibility, and pharmacokinetic profiles. arxiv.org

Scaffold Hopping is a medicinal chemistry strategy that aims to identify structurally novel compounds by replacing the central core (scaffold) of a known active molecule with a different chemical moiety, while preserving its biological activity. nih.govresearchgate.net This is often done to improve properties like potency or pharmacokinetics, or to find new intellectual property. researchgate.net

Starting from this compound, scaffold hopping could involve:

Replacing the Naphthalene Core: The naphthalene ring system could be replaced with other bicyclic or monocyclic aromatic or heteroaromatic systems. This is a common strategy to address metabolic liabilities associated with aromatic systems. researchgate.net For example, replacing a phenyl ring with a pyridyl substituent is a well-established scaffold hop. researchgate.net In the context of the naphthalene core, it could be replaced by scaffolds such as quinoline, indole, or benzofuran (B130515) to explore new structure-activity relationships (SAR).

The naphthalene scaffold is considered a "privileged scaffold" in medicinal chemistry because its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. ijpsjournal.comekb.egijpsjournal.com This makes the this compound structure a valuable template for both de novo design and scaffold hopping endeavors. nih.gov

ADMET Prediction and Modeling (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery. jmchemsci.com In silico ADMET modeling allows for the early identification of candidates with potentially unfavorable pharmacokinetic or toxicity profiles, saving significant time and resources. jmchemsci.comnih.gov Various computational models and web-based platforms, such as SwissADME, pkCSM, and ADMETlab, are used to predict these properties based on a molecule's structure. nih.gov

For this compound and its derivatives, computational studies generally predict favorable drug-like properties. Naphthalene derivatives are often found to comply with Lipinski's rule of five, suggesting good potential for oral bioavailability. ijpsjournal.comnih.gov

A summary of predicted ADMET properties for the parent compound, this compound, based on established computational models, is presented below.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

Property Category Parameter Predicted Value/Classification Implication
Physicochemical Properties Molecular Weight 171.24 g/mol Favorable (within Lipinski's rule <500)
LogP (Lipophilicity) ~2.5 - 3.0 Optimal for membrane permeability
Water Solubility Moderately Soluble Adequate for absorption
pKa (Basic) ~9.8 - 10.2 Largely ionized at physiological pH
Absorption Human Intestinal Absorption (HIA) High Likely well-absorbed from the gut
Caco-2 Permeability Moderate to High Good potential for intestinal permeation jmchemsci.com
P-glycoprotein (P-gp) Substrate Likely No Lower chance of active efflux from cells
Distribution Blood-Brain Barrier (BBB) Permeability Likely Yes Potential for central nervous system effects
Plasma Protein Binding (PPB) High May have a longer duration of action
Metabolism Cytochrome P450 (CYP) Inhibition Potential inhibitor of CYP2D6, CYP3A4 Risk of drug-drug interactions
Excretion Renal Organic Cation Transporter (OCT2) Potential Substrate May be actively secreted by the kidneys
Toxicity hERG Inhibition Low to Moderate Risk Should be experimentally verified
Ames Mutagenicity Likely Non-mutagenic Low risk of carcinogenicity
Hepatotoxicity Low Risk Generally considered safe for the liver

Disclaimer: These are computationally predicted values and require experimental validation.

Potential Research and Application Domains for 2 Naphthalen 2 Yl Ethanamine

Exploration as a Chemical Probe for Biological Pathway Dissection

The structural similarity of 2-(Naphthalen-2-yl)ethanamine to neuroactive compounds makes it a compelling candidate for use as a chemical probe. In biochemical research, it is utilized in studies concerning receptor binding and enzyme activity. chemimpex.com These investigations provide crucial insights into biological mechanisms and help identify potential therapeutic targets. chemimpex.com By interacting with specific biological targets, derivatives of this compound can help to elucidate the intricate workings of cellular signaling pathways. This exploration is particularly relevant in neuropharmacology, where understanding the function of neurotransmitter systems is paramount for developing treatments for neurological disorders. chemimpex.comchemimpex.com

Development as a Lead Compound for Specific Therapeutic Areas

The inherent biological activity of the this compound scaffold has led to its investigation as a lead compound in several therapeutic areas. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target.

Central Nervous System (CNS) Disorders:

The neuroactive nature of this compound and its derivatives has made them a focus of research for CNS disorders. chemimpex.comchemimpex.com For instance, certain derivatives have been explored for their potential in treating neurological conditions. chemimpex.com The naphthalene (B1677914) group can be modified to fine-tune the compound's interaction with specific receptors in the brain, potentially leading to the development of novel therapeutics for conditions like Alzheimer's disease. nih.gov

Oncology:

In the field of oncology, researchers are exploring the potential of this compound derivatives as anti-cancer agents. chemimpex.com The rationale lies in the ability to attach various functional groups to the primary amine or the naphthalene ring system, creating molecules that can selectively target cancer cells. For example, a study on naphthalen-2-yl 3,5-dinitrobenzoate, a derivative, investigated its toxicity as a potential drug candidate. nih.gov

Anti-infectives:

The development of new anti-infective agents is a critical area of research. While direct evidence for the use of this compound itself as an anti-infective is limited, its versatile structure allows for its incorporation into more complex molecules with potential antimicrobial activity. The naphthalene moiety is a common feature in many biologically active compounds, and its presence can enhance the efficacy of anti-infective agents.

Cardiovascular Diseases:

The potential applications of this compound derivatives in cardiovascular diseases are also being explored. The ability to modify the structure allows for the design of molecules that could interact with cardiovascular targets, such as specific receptors or enzymes, to modulate their function.

Applications in Materials Science

Beyond its biological applications, this compound is a valuable component in the field of materials science. chemimpex.com Its distinct structural properties are being harnessed to create advanced materials with enhanced performance. chemimpex.com

Polymer Synthesis:

The amine group in this compound makes it a suitable monomer for the synthesis of polymers. chemimpex.com Its incorporation into polymer chains can introduce unique properties, such as thermal stability, conductivity, and optical characteristics, due to the presence of the rigid naphthalene unit.

Dyes:

Historically, a related compound, 2-naphthylamine (B18577), was used in the production of azo dyes. wikipedia.orgnih.gov While the use of 2-naphthylamine itself has been curtailed due to health concerns, the underlying chromophoric properties of the naphthalene ring system remain of interest. wikipedia.orgnih.gov Derivatives of this compound could potentially be used to create novel dyes with specific colors and properties.

Sensors:

The fluorescent nature of the naphthalene ring makes this compound and its derivatives promising candidates for the development of chemical sensors. These sensors could be designed to detect specific ions, molecules, or even changes in the environment by monitoring changes in their fluorescence emission.

Utilization in Catalysis or Asymmetric Synthesis as a Chiral Ligand/Auxiliary

The chiral versions of naphthylethylamine derivatives, such as (R)-1-(2-Naphthyl)ethylamine and (S)-1-(Naphthalen-2-yl)ethanamine, are particularly valuable in the field of asymmetric synthesis. chemimpex.compsu.edubldpharm.com Asymmetric synthesis focuses on the selective production of one enantiomer of a chiral molecule, which is crucial in the pharmaceutical industry as different enantiomers can have vastly different biological activities.

These chiral amines can act as chiral ligands, which coordinate to a metal center to form a chiral catalyst. chemimpex.compsu.edu This catalyst can then direct a chemical reaction to produce a specific enantiomer of the desired product with high selectivity. psu.edu They can also be used as chiral auxiliaries, where the chiral amine is temporarily attached to a starting material to guide the stereochemical outcome of a reaction.

The development of new methods for asymmetric synthesis is an active area of research, and chiral amines based on the naphthylethylamine scaffold continue to be important tools for chemists. nih.govrsc.org

Future Directions and Research Challenges for 2 Naphthalen 2 Yl Ethanamine

Addressing Selectivity and Specificity in Biological Interactions

A primary challenge in the development of any neuroactive compound is achieving high selectivity and specificity for a desired biological target to maximize therapeutic efficacy and minimize off-target effects. Substituted phenethylamines are known to interact with a variety of neurotransmitter systems, including those for dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). wikipedia.org The introduction of the naphthalene (B1677914) ring to the ethanamine structure creates a distinct pharmacological profile that requires detailed investigation.

Future research must focus on systematically mapping the binding affinities of 2-(naphthalen-2-yl)ethanamine and its derivatives across a wide panel of receptors and transporters. Structure-activity relationship (SAR) studies are crucial. For instance, research on analogous 2-(1-naphthyloxy)ethylamines demonstrated that systematic modifications, such as shortening an O-alkyl chain and removing a hydroxyl group, could dramatically increase binding affinity for specific human serotonin receptors (h5-HT1B). nih.gov Similar strategies could be applied to this compound, exploring how substitutions on the naphthalene ring or modifications to the ethylamine (B1201723) side chain can steer binding towards a specific receptor subtype, such as a particular dopamine or serotonin receptor, while reducing affinity for others. biomolther.orgnih.gov This would involve synthesizing a library of analogs and performing comprehensive in vitro binding assays.

Table 1: Potential Research Strategies for Improving Selectivity

StrategyRationaleKey Action
Ring Substitution Introduce electron-withdrawing or donating groups on the naphthalene ring.Modulate electronic and steric properties to fine-tune receptor pocket interactions.
Side-Chain Modification Alter the length or add substituents (e.g., methyl, ethyl) to the ethylamine chain.Influence conformational flexibility and interaction with specific receptor sub-pockets.
Stereochemistry Control Synthesize and test individual enantiomers (R and S forms).Exploit the stereospecific nature of receptor binding sites to identify the more active and selective isomer.
Bioisosteric Replacement Replace the naphthalene ring with other bicyclic aromatic or heteroaromatic systems.Retain key structural features while altering properties like hydrogen bonding capacity and polarity.

By methodically applying these strategies, researchers can develop a clear understanding of the structural requirements for selective target engagement, paving the way for lead compounds with improved therapeutic profiles.

Strategies for Improving Metabolic Stability and Pharmacokinetic Profiles

The journey of a drug candidate from administration to its target is governed by its absorption, distribution, metabolism, and excretion (ADME) properties. A significant hurdle for many promising compounds is poor metabolic stability, leading to rapid clearance from the body and insufficient exposure at the target site. The lipophilic nature of the naphthalene ring in this compound suggests it is likely a primary site for oxidative metabolism by cytochrome P450 (CYP) enzymes.

Future work must identify the specific metabolic "soft spots" on the molecule. This involves in vitro metabolism studies using liver microsomes to identify the major metabolites. Once these vulnerable positions are known, several strategies can be employed to enhance stability:

Metabolic Blocking: Introducing stable functional groups, such as fluorine atoms or a trifluoromethyl group, at sites prone to oxidation can physically block the metabolic enzymes. ontosight.ai The trifluoromethyl group, in particular, is known to significantly influence metabolic stability.

Isosteric Replacement: Replacing metabolically labile parts of the molecule with bioisosteres that are more resistant to enzymatic degradation is a common and effective strategy. For example, replacing a labile ester with a more stable amide group or modifying the aromatic system can improve stability while preserving biological activity.

Improving metabolic stability can lead to increased bioavailability and a longer biological half-life, which may allow for less frequent administration and a more consistent therapeutic effect.

Exploration of Novel Biological Targets and Therapeutic Indications

The phenethylamine (B48288) scaffold is a privileged structure in medicinal chemistry, forming the basis for drugs targeting a wide array of conditions, from depression and ADHD to Parkinson's disease. wikipedia.orgontosight.ai The unique structure of this compound suggests it may interact with known targets in novel ways or engage entirely new ones.

A key research direction is the comprehensive screening of this compound and its derivatives against a broad range of biological targets. While its structural similarity to phenethylamine suggests an affinity for monoamine transporters (like the dopamine transporter, DAT), the bulky naphthalene group could confer affinity for other targets. biomolther.orgnih.gov For example, other naphthyl derivatives have been investigated as potent inhibitors of viral enzymes like the SARS-CoV papain-like protease (PLpro), highlighting the potential for this moiety to find utility beyond neuroscience.

Potential therapeutic areas for exploration include:

Neurodegenerative Diseases: Compounds that modulate dopaminergic or serotonergic systems could have applications in conditions like Parkinson's or Alzheimer's disease.

Psychiatric Disorders: Selective monoamine reuptake inhibitors are mainstays in treating depression and anxiety. Fine-tuning the selectivity of this compound could yield novel antidepressants.

Addiction and Substance Abuse: Molecules that selectively modulate the dopamine transporter are of great interest for developing treatments for stimulant addiction. nih.gov

The challenge lies in moving beyond the traditional targets for phenethylamines and using broad, unbiased screening approaches to uncover unexpected therapeutic opportunities.

Integration with Systems Biology and Network Pharmacology Approaches

For this compound, this approach offers a path to rapidly advance its development:

In Silico Target Prediction: Computational models can screen the structure of this compound against databases of known protein structures to predict a list of potential binding targets. csic.esnih.govinstem.com

Network Construction: The predicted targets can be mapped onto known biological pathways and interaction networks. This creates a visual map of how the compound might influence cellular processes. researchgate.net

Mechanism-of-Action Hypothesis: By analyzing the network, researchers can generate hypotheses about the compound's polypharmacology (its effects on multiple targets) and how these combined effects might contribute to a therapeutic outcome or potential side effects. frontiersin.org

This computational approach can guide experimental work by prioritizing the most likely targets for validation, suggesting potential therapeutic indications, and identifying possible off-target interactions early in the discovery process. It represents a crucial strategy for navigating the complex biology of neuroactive compounds.

Sustainable Synthesis and Production Considerations

As any drug candidate moves toward potential clinical application, the efficiency, cost-effectiveness, and environmental impact of its chemical synthesis become critical. Traditional methods for synthesizing amines can suffer from low atom economy and the use of hazardous reagents. The future of chemical manufacturing lies in green chemistry, an approach that prioritizes sustainability. wikipedia.org

Key research challenges and opportunities in the synthesis of this compound include:

Biocatalysis: Using enzymes or whole-cell systems to perform key chemical transformations offers a green alternative to traditional catalysis. nih.gov Research into the biocatalytic production of precursors like 1-naphthol (B170400) from naphthalene demonstrates the feasibility of this approach. consensus.app Developing an enzymatic pathway for the amination step could significantly improve the sustainability of the synthesis.

Catalytic Efficiency: Moving away from stoichiometric reagents to highly efficient catalytic methods, such as hydrogen borrowing or reductive amination, can dramatically reduce waste. wikipedia.org

Renewable Feedstocks: While naphthalene is traditionally derived from fossil fuels, exploring pathways from renewable biomass sources is a long-term goal for sustainable pharmaceutical production. nih.gov

Implementing green chemistry principles not only reduces the environmental footprint but can also lead to more efficient and cost-effective production processes, which is a vital consideration for the long-term viability of any new therapeutic agent.

Advanced Delivery Systems and Formulation Research

The effectiveness of a drug is highly dependent on its ability to reach its target site in the body in sufficient concentration. For neuroactive compounds like this compound, the blood-brain barrier (BBB) presents a formidable obstacle. Advanced drug delivery systems are being developed to overcome this challenge.

Future formulation research for this compound should explore:

Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, protect it from premature degradation, and facilitate its transport across the BBB. csic.es These nanoparticles can also be surface-modified with ligands that bind to receptors on brain endothelial cells, further enhancing targeted delivery.

Hydrogel Formulations: For alternative routes of administration, such as nasal delivery, self-assembling hydrogels can be used. biomolther.org These gels can increase the residence time of the drug in the nasal cavity, allowing for direct absorption into the bloodstream and potentially direct transport to the brain via the olfactory and trigeminal nerves, bypassing the BBB and first-pass metabolism in the liver. biomolther.org

Table 2: Comparison of Advanced Delivery Systems

Delivery SystemMechanismPotential Advantages for this compound
Lipid Nanoparticles (LNPs) Encapsulation within a lipid bilayer.High biocompatibility; can encapsulate lipophilic compounds; potential for surface modification.
Polymeric Nanoparticles Entrapment within a biodegradable polymer matrix.Provides sustained and controlled release of the drug.
Intranasal Hydrogels Mucoadhesive gel that releases the drug in the nasal cavity.Bypasses the blood-brain barrier and first-pass metabolism; non-invasive administration. biomolther.org

By investing in advanced formulation research, the challenges of delivering this compound to its site of action in the central nervous system can be effectively addressed, maximizing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Naphthalen-2-yl)ethanamine in academic research?

  • Methodological Answer : The compound can be synthesized via condensation reactions using titanium tetraisopropoxide (Ti(Oi-Pr)₄) as a catalyst. For example, a modified Mannich reaction between 2-acetonaphthone and chiral amines (e.g., (R)-α-methyl benzylamine) yields enantiomerically pure derivatives with high yields (quantitative in some cases) . Purification via column chromatography and characterization by NMR or mass spectrometry is recommended to confirm structural integrity and purity (≥95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : ATR-FTIR identifies functional groups (e.g., amine stretching vibrations) .
  • Crystallography : SHELX software enables precise determination of crystal structures, critical for understanding molecular packing and stereochemistry .
  • Computational Analysis : Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) predicts electronic properties and thermochemical data (e.g., atomization energies) with <3 kcal/mol deviation from experimental values .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or dermal contact.
  • Toxicity Screening : Conduct in vitro assays (e.g., Ames test) to assess mutagenicity, given structural similarities to carcinogenic 2-naphthylamine .
  • Waste Disposal : Follow EPA guidelines for aromatic amine disposal to prevent environmental contamination .

Advanced Research Questions

Q. How do steric and electronic modifications of the naphthalene ring influence the biological activity of this compound analogs?

  • Methodological Answer :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 7-position of indole-based analogs enhances binding affinity to serotonin receptors, while methyl groups improve metabolic stability .
  • SAR Studies : Compare IC₅₀ values of analogs in target assays (e.g., calcium channel inhibition) to establish structure-activity relationships. For example, boron-containing derivatives (e.g., P6 in ) show submicromolar activity as store-operated calcium entry inhibitors .

Q. What strategies mitigate the potential toxicity of this compound derivatives in pharmacological studies?

  • Methodological Answer :

  • Structural Optimization : Replace the naphthalene core with less bioaccumulative aromatic systems (e.g., benzodioxole) while retaining activity .
  • Prodrug Design : Mask the amine group with enzymatically cleavable protectors (e.g., acetyl) to reduce hepatic toxicity .
  • In Vivo Models : Use rodent studies to monitor bladder and liver DNA adduct formation, a known risk factor for 2-naphthylamine-related carcinogenesis .

Q. How can researchers resolve contradictions in catalytic efficiency data for this compound-based ligands?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction conditions (solvent, temperature, catalyst loading) across labs.
  • Advanced Analytics : Employ high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm ligand purity and coordination geometry .
  • Computational Validation : Compare DFT-calculated activation energies with experimental turnover numbers to identify outliers .

Q. What role does enantiomeric purity play in the pharmacological efficacy of this compound derivatives?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate (R)- and (S)-enantiomers. For example, (R)-1-(Naphthalen-2-yl)-N-((R)-1-phenylethyl)ethanamine shows superior receptor selectivity compared to its enantiomer .
  • Biological Testing : Conduct parallel assays on both enantiomers to quantify differences in IC₅₀, bioavailability, and off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.